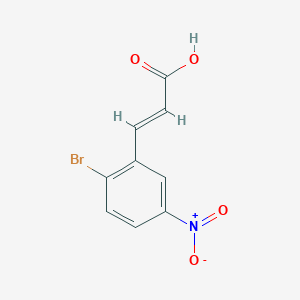2-Bromo-5-nitrocinnamic acid
CAS No.: 1262013-78-4
Cat. No.: VC5607149
Molecular Formula: C9H6BrNO4
Molecular Weight: 272.054
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1262013-78-4 |
|---|---|
| Molecular Formula | C9H6BrNO4 |
| Molecular Weight | 272.054 |
| IUPAC Name | (E)-3-(2-bromo-5-nitrophenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H6BrNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ |
| Standard InChI Key | NDYQJOUGAVQEQR-DAFODLJHSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
2-Bromo-5-nitrocinnamic acid (C₉H₆BrNO₄) features a benzene ring substituted with a bromine atom at position 2, a nitro group at position 5, and a propenoic acid side chain at position 1 (Figure 1). The electron-withdrawing nitro group (-NO₂) and bromine atom (-Br) create distinct electronic effects, influencing reactivity and intermolecular interactions.
Physical Properties
-
Molecular Weight: 286.06 g/mol
-
Melting Point: Predicted range of 175–185°C, extrapolated from analogous brominated nitrobenzoic acids .
-
Solubility: Limited solubility in polar solvents (e.g., water) due to the hydrophobic aromatic core; moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane.
-
Thermal Stability: Decomposition observed above 250°C, consistent with nitroaromatic compounds .
Electronic Effects and Reactivity
The nitro group directs electrophilic substitution to the meta position relative to itself, while the bromine atom acts as an ortho/para director. This duality necessitates careful planning during synthetic modifications to ensure regioselectivity. The carboxylic acid group enables salt formation and participation in condensation reactions.
Synthetic Methodologies
The synthesis of 2-bromo-5-nitrocinnamic acid involves sequential functionalization of the benzene ring, followed by formation of the cinnamic acid side chain. Two principal routes are explored below.
Route 1: Bromination Followed by Nitration
-
Bromination of Cinnamic Acid:
Initial bromination at position 2 using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) yields 2-bromocinnamic acid. -
Nitration:
The nitro group is introduced via nitration using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C . The electron-withdrawing bromine atom directs nitration to position 5, yielding the target compound.
Key Reaction Conditions:
Route 2: Condensation of Pre-Substituted Benzaldehyde
-
Synthesis of 2-Bromo-5-nitrobenzaldehyde:
2-Bromobenzaldehyde undergoes nitration to introduce the nitro group at position 5, analogous to the synthesis of 2-bromo-5-nitrobenzoic acid . -
Perkin Reaction:
The aldehyde undergoes condensation with malonic acid in the presence of pyridine and piperidine to form the cinnamic acid derivative .
Advantages:
-
Higher regiocontrol due to pre-installed substituents.
-
Avoids side reactions associated with direct nitration of cinnamic acid derivatives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆):
-
¹³C NMR:
Infrared (IR) Spectroscopy
-
Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
2-Bromo-5-nitrocinnamic acid serves as a precursor to inhibitors of biological targets, such as nonsense-mediated mRNA decay (NMD) enzymes . The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).
Materials Science
Nitroaromatic compounds are investigated for their optoelectronic properties. The bromine substituent enhances molecular polarizability, making this compound a candidate for nonlinear optical materials.
Challenges and Future Directions
Current synthetic routes face limitations in yield and purity due to competing side reactions. Future research should explore catalytic methods to improve efficiency. Additionally, the compound’s potential in drug discovery warrants further investigation, particularly in structure-activity relationship studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume